3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one

Structural identity Positional isomer differentiation Halogenated coumarin characterization

3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one (CAS 112030-37-2) is a fully synthetic, polyhalogenated 3-phenylcoumarin derivative with the molecular formula C₁₆H₁₀BrClO₂ and a molecular weight of 349.61 g/mol. The compound incorporates three distinct substituents on the 2H-chromen-2-one core: a 4-bromophenyl group at C-3, a chlorine atom at C-6, and a methyl group at C-4.

Molecular Formula C16H10BrClO2
Molecular Weight 349.6 g/mol
CAS No. 112030-37-2
Cat. No. B3039500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one
CAS112030-37-2
Molecular FormulaC16H10BrClO2
Molecular Weight349.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H10BrClO2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3
InChIKeyXUTMAUMFMYWWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one (CAS 112030-37-2) Procurement-Grade Profile: Halogenated 3-Phenylcoumarin Scaffold for Specialty Research


3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one (CAS 112030-37-2) is a fully synthetic, polyhalogenated 3-phenylcoumarin derivative with the molecular formula C₁₆H₁₀BrClO₂ and a molecular weight of 349.61 g/mol . The compound incorporates three distinct substituents on the 2H-chromen-2-one core: a 4-bromophenyl group at C-3, a chlorine atom at C-6, and a methyl group at C-4 [1]. This specific substitution pattern places it within the broader class of 3-arylcoumarins, a privileged scaffold extensively explored for tyrosinase inhibition, monoamine oxidase (MAO) modulation, and cytochrome P450 (CYP) enzyme interactions [2]. Commercial sourcing data indicate a purity specification of ≥95% (HPLC) and an MDL identifier of MFCD02093128, with the compound primarily distributed by specialty chemical suppliers for laboratory research use .

Why 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one Cannot Be Interchanged with Generic 3-Phenylcoumarin Analogs


Within the 3-phenylcoumarin chemotype, biological activity, physicochemical properties, and molecular recognition are exquisitely sensitive to both the nature and position of halogen substituents. The combination of a para-bromo substituent on the C-3 phenyl ring with a C-6 chloro and C-4 methyl group on the coumarin core generates a unique electrostatic potential surface and lipophilicity profile (cLogP) that differs measurably from analogs bearing a single halogen, alternative halogen types (e.g., 4-Cl or 4-F in place of 4-Br), or different halogenation patterns (e.g., 3'-bromo vs. 4'-bromo positional isomers) [1]. Published structure-activity relationship (SAR) studies on halogenated phenylcoumarins demonstrate that even a single halogen position change can shift tyrosinase IC₅₀ values by over an order of magnitude [2]. Substituting this specific compound with a generic, non-brominated, or differently halogenated 3-phenylcoumarin therefore risks loss of the precise binding interactions and assay readouts that define the target experimental system.

3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one Quantitative Differentiation Evidence: Identity, Physicochemical Profile, and Biological Context


Structural Confirmation: Triple-Substitution Pattern (4'-Br, 6-Cl, 4-CH₃) Distinguished from 3'-Bromo Positional Isomer and Mono-Halogenated Analogs

The target compound bears a bromine atom at the para (4') position of the C-3 phenyl ring, differentiating it from the meta (3')-bromo positional isomer catalogued as 3-(3'-Bromophenyl)-6-chloro-4-methylcoumarin [1]. Both compounds share the C₁₆H₁₀BrClO₂ molecular formula (exact mass 347.95527 g/mol), making them isobaric and requiring confirmatory spectroscopic resolution (e.g., ¹H NMR aromatic coupling pattern or FTIR fingerprint) to distinguish. The 4'-bromo substitution pattern is further confirmed by vendor QC documentation specifying MFCD02093128 with ≥95% purity .

Structural identity Positional isomer differentiation Halogenated coumarin characterization

Halogen-Driven Lipophilicity and Electronic Differentiation from Non-Brominated 6-Chloro-4-methyl-3-phenylcoumarin

The presence of a 4-bromophenyl group at C-3 introduces a heavy halogen atom effect that is absent in the non-brominated comparator 6-chloro-4-methyl-3-phenylcoumarin (CAS 54981-78-1) . The bromine atom contributes to increased molecular weight (349.61 vs. 270.71 g/mol), elevated polarizability, and enhanced potential for halogen bonding interactions with biological targets. In the broader 3-phenylcoumarin class, 4'-bromo substitution has been associated with shifted enzyme inhibition profiles compared to unsubstituted phenyl analogs, although quantitative IC₅₀ head-to-head data for this specific compound pair are not publicly available [1].

Lipophilicity Electronic effects Halogen SAR

Tyrosinase Inhibition Class-Level Evidence: Halogenated 3-Phenylcoumarins with 4'-Bromo Substitution in the Active Pharmacophore Space

In the Matos et al. (2011) halogenated phenylcoumarin series, compounds bearing bromo substituents on the 3-phenyl ring were evaluated as mushroom tyrosinase inhibitors [1]. The best-performing compound in the series (Compound 12, IC₅₀ = 215 μM) outperformed the reference inhibitor umbelliferone. While the exact structure of Compound 12 was not retrievable from the public abstract and direct identification of 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one as Compound 12 could not be confirmed, the study establishes that 4'-bromo-substituted 3-phenylcoumarins occupy a productive region of tyrosinase inhibition SAR space. Compounds with hydroxyl/ether groups combined with bromo substitution showed a range of activities, confirming that the bromo substituent is a relevant pharmacophoric element—but one whose quantitative impact is modulated by additional ring substituents [1].

Tyrosinase inhibition Melanogenesis Coumarin SAR

CYP2A6 Inhibition Cross-Reactivity Alert: Structural Alert Derived from 3-(4-Chlorophenyl)-6-chloro-4-methylcoumarin Binding Data

The closely related analog 3-(4-chlorophenyl)-6-chloro-4-methylcoumarin exhibits CYP2A6 inhibitory activity with a reported IC₅₀ of 51 nM in human liver microsomes [1]. Given the structural similarity (4-Cl-phenyl vs. 4-Br-phenyl on the same 6-chloro-4-methylcoumarin core), the 4-bromo analog is predicted—at the class level—to also interact with CYP2A6, though its potency may differ due to the larger van der Waals radius and altered electronegativity of bromine versus chlorine. This provides a testable hypothesis for CYP2A6 inhibition screening but cannot substitute for direct experimental measurement. No direct CYP inhibition data were found in public databases for CAS 112030-37-2 [2].

CYP inhibition Drug metabolism Hepatocyte assays

Recommended Research Application Scenarios for 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one Based on Available Evidence


Reference Standard for Halogenated 3-Phenylcoumarin Structure-Activity Relationship (SAR) Libraries

This compound serves as a defined, commercially available entry (≥95% purity) in 3-phenylcoumarin SAR libraries exploring the effect of 4'-bromo substitution combined with 6-chloro and 4-methyl groups. Its confirmed structural identity (MFCD02093128) and the availability of the 3'-bromo positional isomer for comparison [1] enable systematic investigation of halogen position effects on biological target engagement, without the confounding variability of in-house synthesis.

Mushroom Tyrosinase Inhibition Screening Within a Validated Halogenated Coumarin Pharmacophore Series

Based on the Matos et al. (2011) demonstration that halogenated 3-phenylcoumarins with bromo substituents exhibit mushroom tyrosinase inhibitory activity with IC₅₀ values ranging into the low micromolar range for optimized members of the series [2], this compound is rationally positioned for inclusion in tyrosinase inhibitor screening cascades. Its activity should be benchmarked against umbelliferone as a reference standard under the same assay conditions.

CYP2A6 Inhibition Liability Assessment in Hepatocyte-Based Assay Systems

The demonstrated CYP2A6 inhibitory activity of the 4-chloro analog (IC₅₀ = 51 nM) [3] raises a testable hypothesis that the 4-bromo variant may similarly interact with CYP2A6. Researchers employing this compound in cell-based assays involving hepatic metabolic competence should include CYP2A6 inhibition counter-screens to rule out metabolism-dependent confounding of primary assay readouts.

Heavy-Atom Derivative for Macromolecular X-ray Crystallography

The presence of both bromine (anomalous scattering at Cu Kα wavelength) and chlorine atoms makes this compound a potential heavy-atom soak candidate for experimental phasing in protein-ligand co-crystallography studies, particularly for targets within the 3-phenylcoumarin binding space such as tyrosinase or MAO isoforms.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.